N-(benzyloxy)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide N-(benzyloxy)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 2097895-92-4
VCID: VC4418336
InChI: InChI=1S/C16H22N2O3/c1-16(2,3)12-9-17-14(19)13(12)15(20)18-21-10-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,17,19)(H,18,20)
SMILES: CC(C)(C)C1CNC(=O)C1C(=O)NOCC2=CC=CC=C2
Molecular Formula: C16H22N2O3
Molecular Weight: 290.363

N-(benzyloxy)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide

CAS No.: 2097895-92-4

Cat. No.: VC4418336

Molecular Formula: C16H22N2O3

Molecular Weight: 290.363

* For research use only. Not for human or veterinary use.

N-(benzyloxy)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide - 2097895-92-4

Specification

CAS No. 2097895-92-4
Molecular Formula C16H22N2O3
Molecular Weight 290.363
IUPAC Name 4-tert-butyl-2-oxo-N-phenylmethoxypyrrolidine-3-carboxamide
Standard InChI InChI=1S/C16H22N2O3/c1-16(2,3)12-9-17-14(19)13(12)15(20)18-21-10-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,17,19)(H,18,20)
Standard InChI Key NUBCYKZXTMWPOO-UHFFFAOYSA-N
SMILES CC(C)(C)C1CNC(=O)C1C(=O)NOCC2=CC=CC=C2

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s IUPAC name, 4-tert-butyl-2-oxo-N-phenylmethoxypyrrolidine-3-carboxamide, reflects its intricate structure. The pyrrolidine ring (a five-membered amine heterocycle) is functionalized at the 2-position with a ketone group and at the 3-position with a carboxamide linked to a benzyloxy substituent. The 4-position hosts a tert-butyl group, a bulky alkyl moiety known to enhance steric effects and metabolic stability in drug design .

Key structural features include:

  • Pyrrolidine backbone: Provides rigidity and influences hydrogen-bonding interactions.

  • Benzyloxy group: Introduces aromaticity and potential π-π stacking interactions.

  • tert-Butyl substituent: Enhances lipophilicity and steric shielding, potentially reducing enzymatic degradation .

Synthesis and Synthetic Optimization

Retrosynthetic Analysis

The synthesis of N-(benzyloxy)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide likely involves multi-step routes starting from pyrrolidine precursors. A plausible retrosynthesis includes:

  • Pyrrolidine ring formation: Cyclization of γ-amino acids or reductive amination of diketones.

  • Introduction of the tert-butyl group: Alkylation or nucleophilic substitution at the 4-position.

  • Carboxamide installation: Coupling of a carboxylic acid derivative with benzyloxyamine .

Reported Synthetic Procedures

Although explicit details for this compound are scarce, analogous syntheses provide methodological guidance. For instance, the preparation of tert-butyl N-(benzyloxy)carbamate involves coupling benzyloxyamine with tert-butyl chloroformate under basic conditions . Similarly, the synthesis of pyrrolidine-2-carboxamides often employs carbodiimide-mediated amidation, as seen in the formation of 3-(benzyloxy)butanoyl oxazolidin-2-one .

A scalable approach for related ligands, such as (S)-t-BuPyOx, highlights the use of picolinic acid and tert-leucinol, suggesting that similar strategies could be adapted for introducing the tert-butyl and benzyloxy groups . Critical steps include:

  • Amidation: Reacting picolinic acid with tert-leucinol using N-methylmorpholine and isobutyl chloroformate .

  • Cyclization: Acid-catalyzed ring closure to form the pyrrolidine core .

Reactivity and Functional Group Transformations

Amide and Ether Reactivity

The carboxamide and benzyloxy ether groups dominate the compound’s reactivity:

  • Amide hydrolysis: Under acidic or basic conditions, the carboxamide may hydrolyze to the corresponding carboxylic acid.

  • Ether cleavage: The benzyloxy group can be removed via hydrogenolysis (H₂/Pd-C) to yield a hydroxylamine derivative .

tert-Butyl Group Stability

The tert-butyl moiety is generally resistant to nucleophilic attack but may undergo elimination under strongly acidic conditions (e.g., concentrated H₂SO₄) . Its steric bulk impedes enzymatic oxidation, enhancing the compound’s metabolic stability in biological systems.

Future Directions and Research Opportunities

Synthetic Chemistry

  • Catalytic asymmetric synthesis: Developing enantioselective routes to access chiral pyrrolidine derivatives.

  • Click chemistry: Incorporating azide-alkyne cycloadditions for bioconjugation .

Drug Discovery

  • Structure-activity relationship (SAR) studies: Modifying the benzyloxy and tert-butyl groups to optimize pharmacokinetic properties.

  • Target identification: Screening against kinase or protease libraries to elucidate mechanisms of action .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator